
4-(1H-1,2,3-三唑-1-基)苯甲腈
描述
4-(1H-1,2,3-Triazol-1yl)-benzonitrile is an organic compound that features a triazole ring attached to a benzonitrile moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making 4-(1H-1,2,3-Triazol-1yl)-benzonitrile a valuable building block in synthetic chemistry .
科学研究应用
4-(1H-1,2,3-Triazol-1yl)-benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
作用机制
Target of Action
The primary target of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
4-(1H-1,2,3-Triazol-1yl)-benzonitrile interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-(1H-1,2,3-Triazol-1yl)-benzonitrile exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Result of Action
The result of the action of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This results in anti-proliferative activities, particularly in certain cancer cell lines .
未来方向
生化分析
Biochemical Properties
4-(1H-1,2,3-Triazol-1yl)-benzonitrile has been found to exhibit significant HSP90α binding affinity . HSP90 is a molecular chaperone that is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . The compound’s interaction with HSP90α suggests that it could play a role in the regulation of these processes.
Cellular Effects
The cellular effects of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile are primarily related to its potential as an HSP90 inhibitor . HSP90 is involved in the folding and assembly of many proteins, including those involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the compound’s interaction with HSP90 could have wide-ranging effects on cell function.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is thought to involve binding to the N-terminal ATP-binding pocket of HSP90 . This binding could lead to the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and produces the triazole ring in high yields. The general procedure involves reacting an azide with an alkyne in the presence of a copper catalyst. For example, 4-azidobenzonitrile can be reacted with an alkyne to form the desired triazole compound .
Industrial Production Methods: Industrial production of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-(1H-1,2,3-Triazol-1yl)-benzonitrile undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the benzonitrile or triazole ring .
相似化合物的比较
4-(1H-1,2,4-Triazol-1-yl)benzonitrile: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
4-(1H-1,2,3-Triazol-1-ylmethyl)benzonitrile: This compound has a methyl group linking the triazole ring to the benzonitrile moiety.
Uniqueness: 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is unique due to the stability and versatility of the 1,2,3-triazole ring. This stability allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its ability to form strong interactions with biological targets makes it a promising candidate in drug discovery .
属性
IUPAC Name |
4-(triazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMACWNFBQVPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

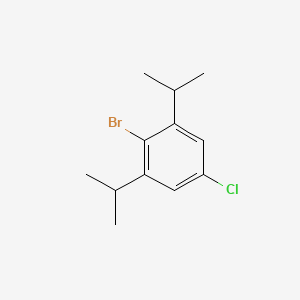
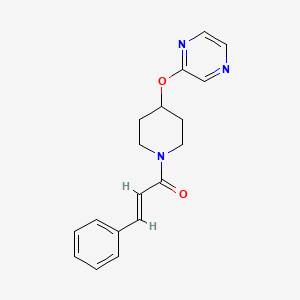
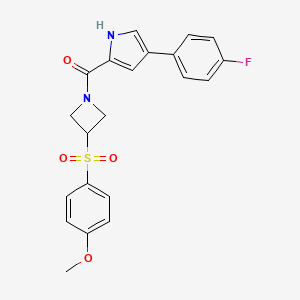
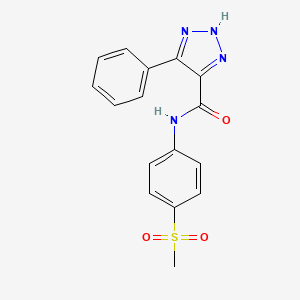

![5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2786478.png)
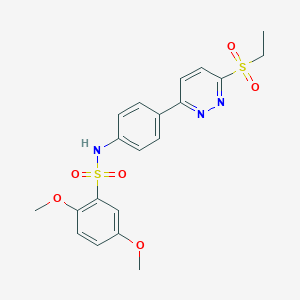
![N-(oxan-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)
![3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2786482.png)
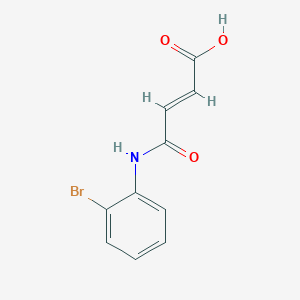
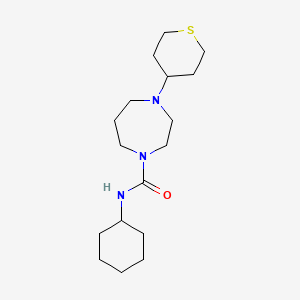
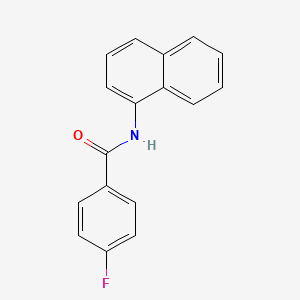
![Ethyl (5-(2-bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2786490.png)
![2-(4,7,8-Trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2786491.png)
